(S)-Pmpa

Stereochemistry Enantiomer Antiviral Activity

In chiral drug synthesis, enantiomeric impurity control directly determines ANDA submission success. (S)-PMPA (CAS 147127-19-3), the well-characterized S-enantiomer of Tenofovir, serves as the definitive chiral reference standard for quantifying (S)-enantiomer impurities in (R)-tenofovir intermediates during TAF synthesis. • Validated by normal-phase HPLC methods using polysaccharide-coated chiral stationary phases for achieving ≥99% diastereomeric purity required for regulatory compliance. • Supplied with full characterization data compliant with ICH guidelines for analytical method validation, system suitability testing, and QC release. • Available from stock; certificate of analysis included with every shipment.

Molecular Formula C9H14N5O4P
Molecular Weight 287.21 g/mol
CAS No. 147127-19-3
Cat. No. B041391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Pmpa
CAS147127-19-3
SynonymsP-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid;  (S)-9-(2-Phosphonomethoxypropyl)adenine;  (S)-PMPA
Molecular FormulaC9H14N5O4P
Molecular Weight287.21 g/mol
Structural Identifiers
SMILESCC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O
InChIInChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m0/s1
InChIKeySGOIRFVFHAKUTI-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-PMPA: Stereochemical Reference & Intermediate


(S)-PMPA, also known as (S)-Tenofovir or (S)-GS-1278 (CAS 147127-19-3), is the less active S-enantiomer of Tenofovir, an acyclic nucleoside phosphonate that serves as a nucleotide reverse transcriptase inhibitor (NRTI) . While its (R)-enantiomer constitutes the active pharmaceutical ingredient in clinically deployed prodrugs such as tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), (S)-PMPA functions primarily as a chiral reference standard for analytical method development, an impurity marker in pharmaceutical quality control, and a critical intermediate in the synthesis of tenofovir alafenamide .

Workflow
Chiral reference standard for HPLC method development
Role
Impurity marker in TAF synthesis and quality control
Research context
Stereochemical control for NRTI structure-activity studies

(S)-PMPA Stereochemical Non-Interchangeability


Generic substitution fails at multiple levels when (S)-PMPA (CAS 147127-19-3) is considered. First, at the stereochemical level, (S)-PMPA is the therapeutically inactive S-enantiomer of Tenofovir and cannot be substituted for the active (R)-enantiomer in any antiviral application . The Guide to Pharmacology database explicitly notes that the R-enantiomer is more effective at inhibiting retroviruses than the S-enantiomer [1]. Second, at the prodrug level, the parent compound (R)-PMPA (Tenofovir) exhibits poor oral bioavailability and requires delivery as either the disoproxil fumarate (TDF) or alafenamide (TAF) prodrug [1], with the two prodrugs demonstrating fundamentally different pharmacokinetic profiles, safety margins, and target tissue distributions that preclude simple interchange [2]. Third, at the analytical reference material level, (S)-PMPA serves as a critical impurity marker for chiral purity assessment in TAF manufacturing, and substitution with an uncharacterized or lower-purity material directly compromises regulatory compliance in ANDA submissions [3].

Stereochemical Mismatch
(S)-PMPA is the less active enantiomer and may not substitute for (R)-tenofovir in antiviral research or prodrug synthesis.
Prodrug Form Mismatch
Tenofovir prodrugs (TDF vs TAF) exhibit different pharmacokinetic profiles; intermediates or reference materials are not interchangeable across prodrug programs.
Analytical Reference Integrity
Uncharacterized or lower-purity (S)-PMPA may compromise chiral impurity quantification and regulatory ANDA submission data.

(S)-PMPA Differentiation Evidence


Antiviral Potency: S- vs R-Enantiomer

The R-enantiomer of PMPA (Tenofovir) exhibits substantially greater antiviral potency than the S-enantiomer. This stereochemical specificity underpins the exclusive clinical use of the R-enantiomer in prodrug formulations [1]. The Guide to Pharmacology database states that 'the R-enantiomer is more effective at inhibiting retroviruses than the S-enantiomer' [1].

Antiviral Potency
Head-to-head
R-enantiomer (tenofovir) is a more effective retroviral inhibitor; S-enantiomer is less active
Establishes (S)-PMPA role as chiral reference, not antiviral agent
Quantitative EC50 ratio not provided in available sources
Stereochemistry Enantiomer Antiviral Activity

Intracellular Activation: TAF vs TDF

Tenofovir alafenamide (TAF), the advanced phosphonamidate prodrug incorporating the (R)-PMPA core, was specifically engineered to deliver greater plasma stability and preferential intracellular activation compared to tenofovir disoproxil fumarate (TDF) [1]. This prodrug differentiation enables substantially lower oral dosing while achieving higher concentrations of the active tenofovir diphosphate metabolite in target lymphoid cells [1].

Systemic Exposure
Reported
TAF reduces tenofovir plasma concentrations by >90% relative to TDF
Reported exposure-model context; supports prodrug selection rationale
Clinical PK data; not a direct property of (S)-PMPA
Prodrug Pharmacokinetics Intracellular Targeting

Renal and Bone Safety: TAF vs TDF

Tenofovir disoproxil fumarate (TDF) has been consistently associated with renal toxicity and reduced bone mineral density, whereas tenofovir alafenamide (TAF) was designed to mitigate these off-target effects [1]. A retrospective cohort study demonstrated that TAF exhibited significantly better renal and bone safety profiles than TDF after 12 months of treatment while maintaining equivalent antiviral efficacy [2].

Renal & Bone Safety
Reported
TAF demonstrated better renal and bone safety profiles at 12 months
Reported safety endpoint context; supports TAF differentiation from TDF
Retrospective cohort study in chronic hepatitis B patients
Renal Safety Bone Mineral Density Safety Profile

Bone Density Improvement After TAF Switch

In a prospective, multinational study of chronic hepatitis B patients switched to TAF from various nucleos(t)ide analogues, spine bone density improved significantly at 24 months post-switch while renal function remained stable [1]. This contrasts with the established bone mineral density loss associated with long-term TDF administration [2].

Bone Density Change
Reported
Significant improvement in spine BMD at 24 months after switch to TAF
Reported bone density endpoint context; long-term model interpretation
Prospective multinational study; renal function remained stable
Bone Mineral Density Long-term Safety Clinical Switching

Intracellular Tenofovir Diphosphate: TAF vs TDF

A comparative intraindividual pharmacokinetic study of patients switched from TDF to TAF demonstrated that TAF achieves higher intracellular concentrations of the active tenofovir diphosphate metabolite in peripheral blood mononuclear cells (PBMCs) while simultaneously maintaining substantially lower plasma tenofovir concentrations [1].

Intracellular TFV-DP
Reported
TAF achieved higher intracellular tenofovir diphosphate in PBMCs vs TDF
Supports intracellular targeting rationale; PK model interpretation
Intraindividual switch study; geometric mean ratio analysis
Intracellular Pharmacokinetics PBMC Tenofovir Diphosphate

Chiral Impurity Marker for TAF Manufacturing

(S)-PMPA (CAS 147127-19-3) serves as a critical optical impurity marker for the chiral analysis of (R)-tenofovir intermediates during tenofovir alafenamide fumarate synthesis [1]. Analytical methods employing polysaccharide-coated chiral stationary phases by normal-phase HPLC have been developed to quantify (S)-tenofovir phenyl ester and (S)-tenofovir diphenyl ester impurities against the active (R)-enantiomer intermediates [1].

Chiral Impurity Marker
Method context
(S)-PMPA as optical impurity standard; normal-phase HPLC with chiral stationary phase enables trace-level quantification
Supports chiral purity analytical workflow for TAF synthesis
Diastereomeric excess of active intermediate reaches 99% de
Chiral Purity Analytical Method Validation Regulatory Compliance

(S)-PMPA Research & Industrial Applications


Chiral Impurity Standard for TAF ANDA

(S)-PMPA is the optimal reference material for quantifying the (S)-enantiomer impurity in (R)-tenofovir intermediates during TAF synthesis, as demonstrated by validated normal-phase HPLC methods employing polysaccharide-coated chiral stationary phases [1]. This application is critical for achieving the high diastereomeric purity (99% de) required for regulatory compliance in ANDA submissions and commercial production [1].

Bioequivalence Method Validation for Prodrugs

Given the substantial pharmacokinetic differences between TAF and TDF, including the >90% reduction in systemic tenofovir exposure with TAF [2], (S)-PMPA serves as an essential analytical standard for method development and validation in bioequivalence studies comparing generic tenofovir prodrug formulations [3].

QC Release Testing for Tenofovir Products

(S)-PMPA is employed as a system suitability standard and impurity marker in quality control release testing for tenofovir-containing pharmaceutical products, with supplier-provided characterization data supporting compliance with regulatory guidelines for analytical method validation and quality control applications [3].

Stereochemical Control in Antiviral Research

As the well-characterized less active S-enantiomer of Tenofovir , (S)-PMPA provides a valuable stereochemical control for structure-activity relationship studies investigating the stereospecificity of nucleotide reverse transcriptase inhibition and prodrug activation mechanisms .

Application
Selection Property
Validation Focus
Chiral impurity standard for TAF analytical method
Chiral purity specification (optical rotation, HPLC profile)
Enantiomeric impurity quantification; regulatory method validation context
Prodrug bioequivalence method validation
Enantiomeric purity reference standard
System suitability and method accuracy assessment
QC release testing for tenofovir products
Certified optical rotation and purity
Compliance with pharmacopoeial impurity limits
Stereochemical control in antiviral NRTI research
Enantiomer-specific NRTI inhibition context
Stereospecificity of reverse transcriptase inhibition and prodrug activation

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